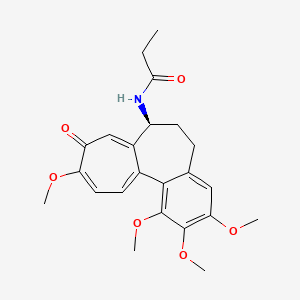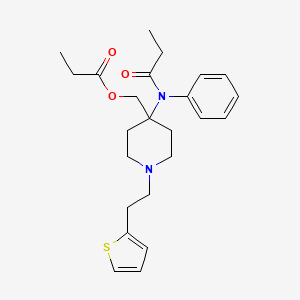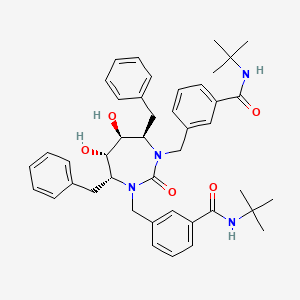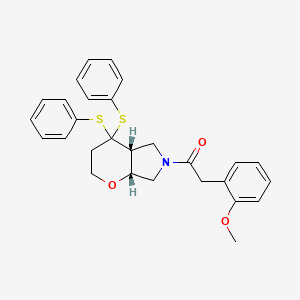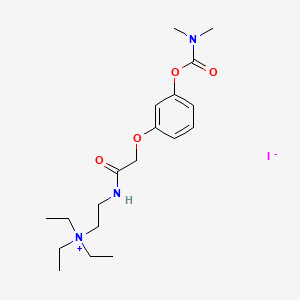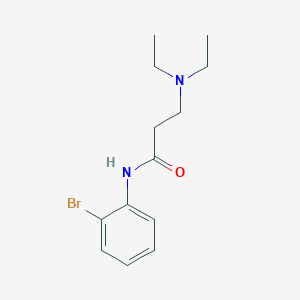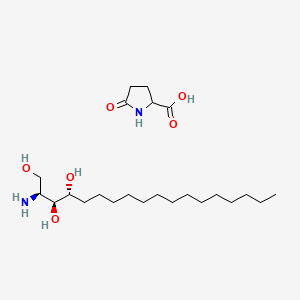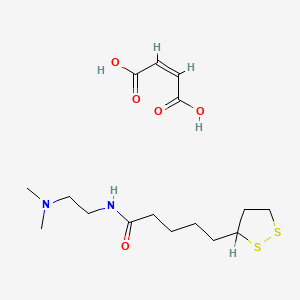
(+/-)-Thioctamidoethyl dimethylamine maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-Thioctamidoethyl dimethylamine maleate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a thioamide group, which is known for its biological activity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Thioctamidoethyl dimethylamine maleate typically involves the reaction of dimethylamine with a suitable thioamide precursor under controlled conditions. One common method involves the use of dimethylformamide as a solvent and a source of dimethylamine. The reaction is carried out at elevated temperatures, often around 120°C, in the presence of a base such as sodium acetate or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which facilitates the formation of the thioamide group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(+/-)-Thioctamidoethyl dimethylamine maleate undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thioamide group to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioamide group can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
(+/-)-Thioctamidoethyl dimethylamine maleate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing sulfur atoms.
Biology: The compound’s thioamide group is known for its biological activity, making it a valuable tool in the study of enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of pharmaceuticals and agrochemicals, where its unique properties contribute to the efficacy of the final products.
Mechanism of Action
The mechanism of action of (+/-)-Thioctamidoethyl dimethylamine maleate involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or alteration of protein function. This interaction is often mediated by the formation of a thioamide-protein adduct, which can disrupt normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thioacetamide: Another thioamide compound with similar reactivity but different biological activity.
Dimethylamine hydrochloride: Shares the dimethylamine group but lacks the thioamide functionality.
Thioacetamide S-oxide: An oxidized derivative of thioacetamide with distinct chemical properties.
Uniqueness
(+/-)-Thioctamidoethyl dimethylamine maleate is unique due to the combination of its thioamide and dimethylamine groups, which confer specific reactivity and biological activity. This dual functionality makes it a versatile compound in both synthetic and biological applications.
Properties
CAS No. |
865661-00-3 |
|---|---|
Molecular Formula |
C16H28N2O5S2 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N-[2-(dimethylamino)ethyl]-5-(dithiolan-3-yl)pentanamide |
InChI |
InChI=1S/C12H24N2OS2.C4H4O4/c1-14(2)9-8-13-12(15)6-4-3-5-11-7-10-16-17-11;5-3(6)1-2-4(7)8/h11H,3-10H2,1-2H3,(H,13,15);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
SKAQSQJRTMBTAW-BTJKTKAUSA-N |
Isomeric SMILES |
CN(C)CCNC(=O)CCCCC1CCSS1.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCNC(=O)CCCCC1CCSS1.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


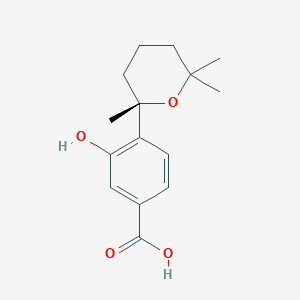
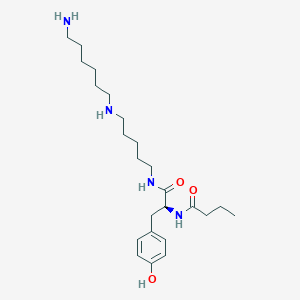

![N,N-diethylethanamine;2-[(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetic acid](/img/structure/B12772902.png)
![3-Decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium](/img/structure/B12772907.png)
